molecular formula C8H14O3 B11825447 Methyl 3-methyloxane-3-carboxylate

Methyl 3-methyloxane-3-carboxylate

Cat. No.: B11825447
M. Wt: 158.19 g/mol
InChI Key: LMLPUMDIABHGIG-UHFFFAOYSA-N
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Description

Methyl 3-methyloxane-3-carboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is a derivative of oxane, featuring a methyl group and a carboxylate ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyloxane-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methyloxane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyloxane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-methyloxane-3-carboxylic acid.

    Reduction: 3-methyloxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyloxane-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyloxane-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxyoxane-3-carboxylate
  • Methyl 3-methyloxane-2-carboxylate
  • Ethyl 3-methyloxane-3-carboxylate

Uniqueness

Methyl 3-methyloxane-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group and ester functionality make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-methyloxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(7(9)10-2)4-3-5-11-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLPUMDIABHGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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